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Compound of Interest

Compound Name: MK-8745

Cat. No.: B15565428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of MK-8745, a

selective Aurora A kinase inhibitor, with the alternative compound alisertib (MLN8237). The

information herein is based on publicly available experimental data to support independent

validation and further research.

Mechanism of Action
MK-8745 is a potent and highly selective small molecule inhibitor of Aurora A kinase, a key

regulator of mitotic progression.[1] Inhibition of Aurora A by MK-8745 leads to cell cycle arrest

at the G2/M phase, resulting in either polyploidy or apoptosis, depending on the p53 status of

the cancer cells.[2] In p53 wild-type cells, MK-8745 treatment typically induces apoptosis, while

in p53-deficient cells, it leads to endoreduplication and polyploidy.[2] The sensitivity of cancer

cells to MK-8745 has been correlated with the expression levels of the Aurora A activator,

TPX2.[3][4]

Alisertib is also a selective inhibitor of Aurora A kinase and functions through a similar

mechanism of disrupting mitotic spindle formation, leading to G2/M arrest and subsequent

apoptosis.

Quantitative Data Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15565428?utm_src=pdf-interest
https://www.benchchem.com/product/b15565428?utm_src=pdf-body
https://www.benchchem.com/product/b15565428?utm_src=pdf-body
https://www.selleckchem.com/products/mk-8745.html
https://www.benchchem.com/product/b15565428?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22293494/
https://www.benchchem.com/product/b15565428?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22293494/
https://www.benchchem.com/product/b15565428?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21879811/
https://www.researchgate.net/publication/51607534_A_novel_Aurora_kinase_A_inhibitor_MK-8745_predicts_TPX2_as_a_therapeutic_biomarker_in_non-Hodgkin_lymphoma_cell_lines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the in vitro and in vivo preclinical data for MK-8745 and

alisertib.

Table 1: In Vitro Kinase Inhibitory Activity
Compound Target IC50 (nM)

Selectivity vs.
Aurora B

MK-8745 Aurora A 0.6[1][5][6] >450-fold[1][6]

Alisertib (MLN8237) Aurora A 1.2 >200-fold

Table 2: In Vitro Anti-proliferative Activity (IC50 values in
various cancer cell lines)

Cell Line Cancer Type MK-8745 IC50 (nM)
Alisertib (MLN8237)
IC50 (nM)

Non-Hodgkin

Lymphoma (various)
Lymphoma Data not available Sensitive (qualitative)

HCT116 Colon Carcinoma
p53-dependent

apoptosis observed[1]
Data not available

Granta 519, Jeko1,

JVM2, Z138C, Akata

Non-Hodgkin

Lymphoma

Cell cycle arrest and

cell death observed[7]
Data not available

Note: Specific IC50 values for MK-8745 in a broad panel of cell lines are not readily available in

the public domain. The provided information is based on qualitative descriptions of its activity.

Table 3: In Vivo Antitumor Efficacy in Xenograft Models
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Compound Tumor Model Dosing Regimen
Tumor Growth
Inhibition (TGI) /
Outcome

MK-5108 (analog of

MK-8745)
HCT116 (Colon)

15 mg/kg and 30

mg/kg

Significant TGI (%T/C

of 10% and -6% at

day 11)[8]

MK-5108 (analog of

MK-8745)
SW48 (Colon)

15 mg/kg and 45

mg/kg

Dose-dependent TGI

(%T/C of 35% and 7%

at day 10)[8]

Alisertib (MLN8237)

Various solid tumors

and hematological

malignancies

Varies by model

Significant tumor

growth inhibition and

regressions observed

%T/C: Percent Test/Control, a measure of antitumor efficacy where a lower value indicates

higher efficacy.

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Biochemical assays to determine the IC50 values of inhibitors against purified Aurora A and B

kinases are typically performed using a radiometric or fluorescence-based method. The assay

buffer generally contains the purified kinase, a peptide or protein substrate (e.g., myelin basic

protein), ATP (often at a concentration near the Km for the kinase), and the test compound at

various concentrations. The reaction is initiated by the addition of ATP and incubated at a

controlled temperature (e.g., 30°C) for a specific time. The amount of phosphorylated substrate

is then quantified to determine the extent of kinase inhibition.

Cell Proliferation Assay (General Protocol)
The anti-proliferative activity of the compounds is assessed using various cancer cell lines.

Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are

treated with a range of concentrations of the test compound or vehicle control. After a defined

incubation period (e.g., 72 hours), cell viability is measured using a colorimetric assay such as
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MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value, the concentration of the

compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

In Vivo Xenograft Studies (General Protocol)
Animal studies are conducted in immunocompromised mice (e.g., nude or SCID mice) bearing

subcutaneously implanted human tumor xenografts. Once the tumors reach a palpable size,

the animals are randomized into control and treatment groups. The test compound is

administered orally or via another appropriate route at specified doses and schedules. Tumor

volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, the

tumor growth inhibition is calculated by comparing the mean tumor volume of the treated

groups to the control group.
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Caption: Signaling pathway of Aurora A kinase and its inhibition.
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Caption: General experimental workflow for preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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